molecular formula C15H10N6 B12543732 Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]- CAS No. 142287-63-6

Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-

Cat. No.: B12543732
CAS No.: 142287-63-6
M. Wt: 274.28 g/mol
InChI Key: NHQNBTRYRFYOAJ-UHFFFAOYSA-N
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Description

Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]- is a chemical compound with the molecular formula C15H10N6. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a purine ring system substituted with a 4-methylphenyl group and a propanedinitrile moiety. The compound has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base to form the intermediate, which is then cyclized with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amine or alkyl groups replacing the nitrile groups.

    Substitution: Substituted derivatives with new functional groups replacing the nitrile groups.

Scientific Research Applications

Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-

Properties

CAS No.

142287-63-6

Molecular Formula

C15H10N6

Molecular Weight

274.28 g/mol

IUPAC Name

2-[9-(4-methylphenyl)-1H-purin-6-ylidene]propanedinitrile

InChI

InChI=1S/C15H10N6/c1-10-2-4-12(5-3-10)21-9-20-14-13(11(6-16)7-17)18-8-19-15(14)21/h2-5,8-9H,1H3,(H,18,19)

InChI Key

NHQNBTRYRFYOAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2N=CNC3=C(C#N)C#N

Origin of Product

United States

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